4,4-Difluoro-5-hydroxy-1,5-dimethyl-2-phenylpyrazolidin-3-one
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Overview
Description
4,4-Difluoro-5-hydroxy-1,5-dimethyl-2-phenylpyrazolidin-3-one is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrazolidinone core with fluorine and hydroxyl functional groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-5-hydroxy-1,5-dimethyl-2-phenylpyrazolidin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4,4-difluoro-1,5-dimethyl-2-phenylpyrazolidin-3-one with a hydroxylating agent to introduce the hydroxyl group at the 5-position. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and temperatures around 160°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-5-hydroxy-1,5-dimethyl-2-phenylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the pyrazolidinone ring.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated derivatives.
Substitution: Formation of substituted pyrazolidinone derivatives.
Scientific Research Applications
4,4-Difluoro-5-hydroxy-1,5-dimethyl-2-phenylpyrazolidin-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-5-hydroxy-1,5-dimethyl-2-phenylpyrazolidin-3-one involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the fluorine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, affecting various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one: Known for its caramel-like odor and used as a flavoring agent.
4,4-Difluoro-5-hydroxy-1,5-dimethyl-2-phenylpyrazolidin-3-one: Unique due to its pyrazolidinone core and dual fluorine atoms, which impart distinct chemical properties.
Uniqueness
This compound stands out due to its combination of fluorine and hydroxyl functional groups on a pyrazolidinone ring. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
56875-00-4 |
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Molecular Formula |
C11H12F2N2O2 |
Molecular Weight |
242.22 g/mol |
IUPAC Name |
4,4-difluoro-5-hydroxy-1,5-dimethyl-2-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C11H12F2N2O2/c1-10(17)11(12,13)9(16)15(14(10)2)8-6-4-3-5-7-8/h3-7,17H,1-2H3 |
InChI Key |
JACIAAGQYWKNFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=O)N(N1C)C2=CC=CC=C2)(F)F)O |
Origin of Product |
United States |
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